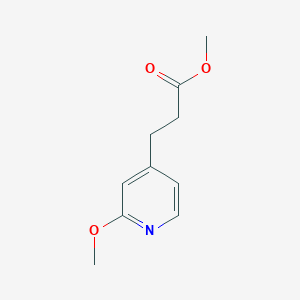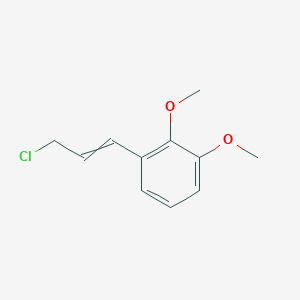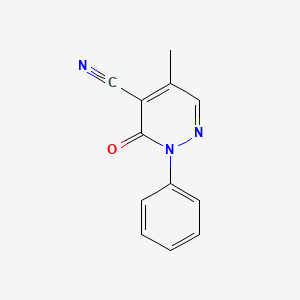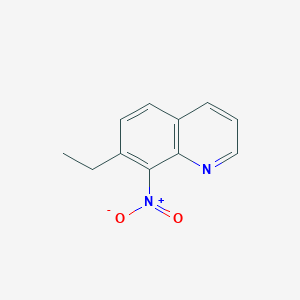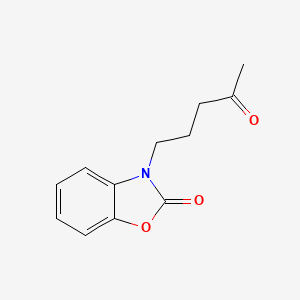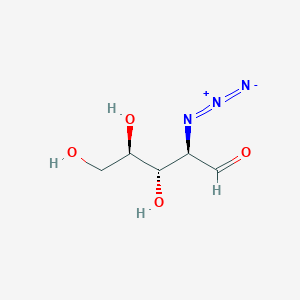
(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal is a modified sugar molecule where the hydroxyl group at the second carbon of the ribose sugar is replaced by an azido group (N₃)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal typically involves the conversion of 2-amino-2-deoxyribose to the azido derivative. One common method is the diazotransfer reaction, where 2-amino-2-deoxyribose is treated with a diazotizing reagent such as fluorosulfuryl azide (FSO₂N₃). This reaction is carried out under mild conditions and results in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the diazotransfer reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger ligation and Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like triphenylphosphine.
Oxidation Reactions: The sugar moiety can undergo oxidation reactions, although the azido group itself is relatively stable under oxidative conditions.
Common Reagents and Conditions
Staudinger Ligation: Uses triphenylphosphine to convert the azido group to an amine.
CuAAC: Requires a copper(I) catalyst and an alkyne to form a triazole ring.
Reduction: Typically involves triphenylphosphine or other reducing agents.
Major Products
Amine Derivatives: Formed by reduction of the azido group.
Triazole Derivatives: Formed by CuAAC reactions.
科学研究应用
(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal has several applications in scientific research:
Chemical Biology: Used for site-specific labeling and functionalization of biomolecules, particularly in RNA research.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of nucleoside analogs with antiviral and anticancer properties.
Diagnostics and Forensics: Utilized in the development of diagnostic tools and forensic analysis techniques.
Genetic Analysis and Sequencing: Employed in methods for probing RNA structure, dynamics, and localization.
作用机制
The mechanism of action of (2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal primarily involves its incorporation into nucleic acids or its use as a chemical probe. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes. This makes it a valuable tool for studying molecular interactions and pathways in living cells .
相似化合物的比较
Similar Compounds
2-Azido-2-deoxyuridine: Another azido-modified nucleoside with antiviral properties.
2-Azido-2-deoxycytidine: Known for its anticancer activity.
2-Azido-2-deoxyinosinic Acid: Used in the synthesis of polynucleotides.
Uniqueness
(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal is unique due to its specific modification at the second carbon of the ribose sugar, which allows for versatile chemical reactions and applications in various fields of research. Its stability and compatibility with other chemical modifications make it a valuable tool for biochemical studies and therapeutic development.
属性
分子式 |
C5H9N3O4 |
|---|---|
分子量 |
175.14 g/mol |
IUPAC 名称 |
(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal |
InChI |
InChI=1S/C5H9N3O4/c6-8-7-3(1-9)5(12)4(11)2-10/h1,3-5,10-12H,2H2/t3-,4+,5-/m0/s1 |
InChI 键 |
YLFZKNUYIHVADE-LMVFSUKVSA-N |
手性 SMILES |
C([C@H]([C@H]([C@H](C=O)N=[N+]=[N-])O)O)O |
规范 SMILES |
C(C(C(C(C=O)N=[N+]=[N-])O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzo[1,3]dioxol-5-yl-piperdin-4-ylamine](/img/structure/B8427472.png)
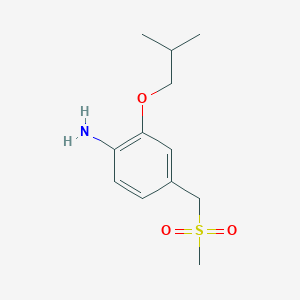
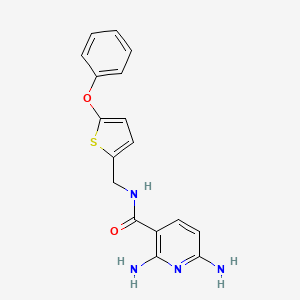
![5-Methoxy-3-(methylthio)benzo[b]thiophene-2-carboxamide](/img/structure/B8427500.png)
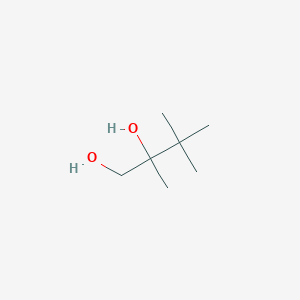

![4-{[5-(Aminomethyl)-1,6-diethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-1-piperidinecarboxamide](/img/structure/B8427511.png)
